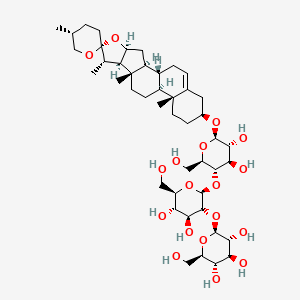
Funkioside D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Funkioside D is a steroid glycoside isolated from the leaves of Funkia ovata (Hosta caerulea) . It is a complex molecule composed of diosgenin aglycone linked to a trisaccharide chain consisting of glucose and galactose . This compound has garnered interest due to its unique structure and potential biological activities.
Vorbereitungsmethoden
Funkioside D can be isolated from the leaves of Funkia ovata through a series of chromatographic techniques . The process involves repeated chromatography on a column of silica gel using a chloroform-methanol-water system . The isolated compound is then subjected to hydrolysis to determine its monosaccharide composition
Analyse Chemischer Reaktionen
Funkioside D undergoes various chemical reactions, including hydrolysis and methylation . Hydrolysis with sulfuric acid at elevated temperatures breaks down the glycosidic bonds, releasing the monosaccharides and the aglycone . Methylation by Kuhn’s method followed by methanolysis helps determine the positions of the bonds in the carbohydrate chain . The major products formed from these reactions include methylated derivatives of glucose and galactose .
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a model compound for studying the structure and reactivity of steroid glycosides . In biology and medicine, its potential pharmacological activities, such as anti-inflammatory and anticancer properties, are of interest . Additionally, Funkioside D’s unique structure makes it a valuable compound for research in natural product chemistry and glycoscience .
Wirkmechanismus
The mechanism of action of Funkioside D is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways . The glycosidic moiety may play a role in its biological activity by facilitating interactions with cell surface receptors or enzymes . Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Funkioside D is structurally similar to other steroid glycosides, such as funkioside C and capsicosides . These compounds share a common aglycone, diosgenin, but differ in the composition and linkage of their carbohydrate chains . This compound is unique due to its specific trisaccharide chain, which distinguishes it from other related glycosides .
Eigenschaften
CAS-Nummer |
60454-78-6 |
|---|---|
Molekularformel |
C45H72O18 |
Molekulargewicht |
901.0 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H72O18/c1-19-7-12-45(56-18-19)20(2)30-26(63-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)57-40-37(55)35(53)38(29(17-48)60-40)61-42-39(34(52)32(50)28(16-47)59-42)62-41-36(54)33(51)31(49)27(15-46)58-41/h5,19-20,22-42,46-55H,6-18H2,1-4H3/t19-,20+,22+,23-,24+,25+,26+,27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1 |
InChI-Schlüssel |
IATOWVQMFQIWJG-VQCMDHTRSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


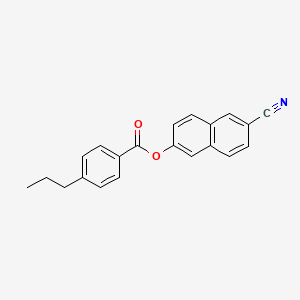
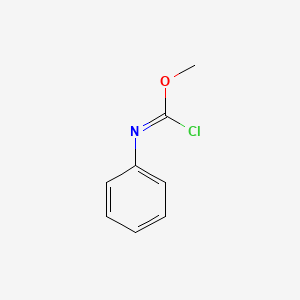
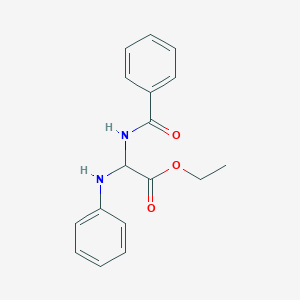
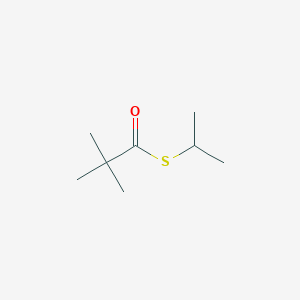
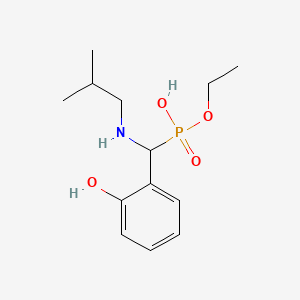
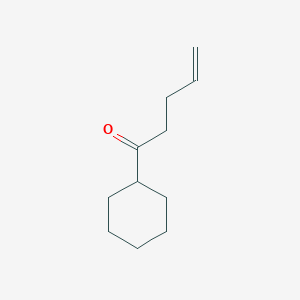
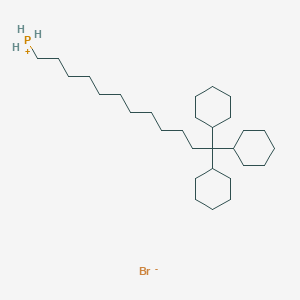
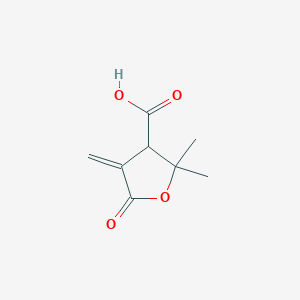
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)

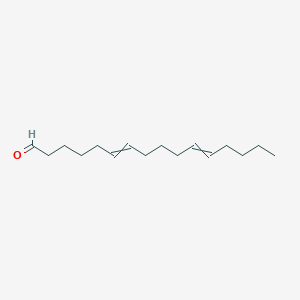
![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)


